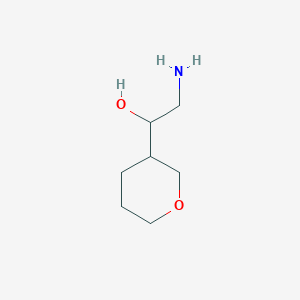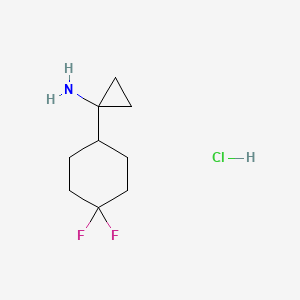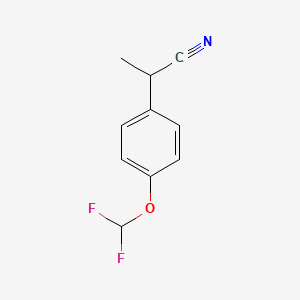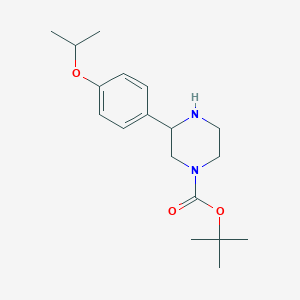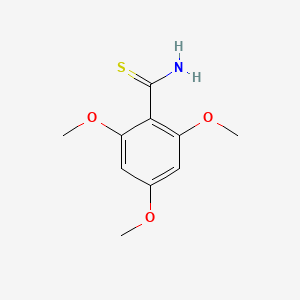
(s)-2-Pyridyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Pyridyloxirane is an organic compound that belongs to the class of epoxides. It features a pyridine ring fused with an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(s)-2-Pyridyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Pyridyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(s)-2-Pyridyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals and as a building block for materials science applications.
Wirkmechanismus
The mechanism of action of (s)-2-Pyridyloxirane involves its ability to react with nucleophiles due to the strained three-membered epoxide ring. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (s)-2-Pyridyloxirane include other epoxides and pyridine derivatives, such as:
- 2,3-Epoxypropylpyridine
- 2-Pyridylmethyl oxirane
- 3-Pyridyloxirane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the pyridine and epoxide functional groups. This unique combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
2-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 |
InChI-Schlüssel |
DVZRYTWXFWRYPT-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=CC=CC=N2 |
Kanonische SMILES |
C1C(O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



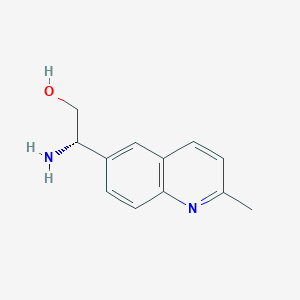
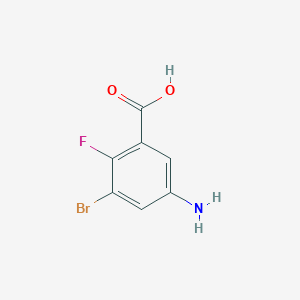

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
